Cholinergic Receptor-Binding Affinity: A Quantifiable Subtype Profile Distinct from Pure Musculotropic Agents
Bietamiverine exhibits quantifiable binding affinity for human muscarinic acetylcholine receptors M1, M2, and M3, with Ki values of 271 nM (M1), 1020 nM (M2), and 186 nM (M3) determined via displacement of [³H]N-methylscopolamine [1]. In contrast, the purely musculotropic spasmolytic papaverine does not directly engage muscarinic receptors at comparable concentrations—its primary mechanism is phosphodiesterase inhibition and calcium channel blockade, making it essentially inactive as a receptor-level antimuscarinic [2]. This binding profile confirms that bietamiverine possesses a measurable neurotropic component absent in papaverine-class spasmolytics.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) for M1, M2, M3 subtypes |
|---|---|
| Target Compound Data | Ki(M1) = 271 nM; Ki(M2) = 1020 nM; Ki(M3) = 186 nM |
| Comparator Or Baseline | Papaverine: no significant direct muscarinic receptor binding at therapeutic concentrations (mechanism: PDE inhibition, calcium channel blockade) |
| Quantified Difference | Bietamiverine demonstrates measurable nanomolar Ki values at M1, M2, M3; papaverine shows negligible direct antimuscarinic binding |
| Conditions | Displacement of [³H]N-methylscopolamine from human recombinant muscarinic receptors expressed in CHO-K1 cells, 30 min incubation, scintillation counting |
Why This Matters
Investigators requiring a spasmolytic with a dual neurotropic-musculotropic mechanism can verify bietamiverine's antimuscarinic component via these binding data, an attribute that pure musculotropic alternatives like papaverine cannot provide.
- [1] BindingDB BDBM50491131. Bietamiverine Ki values for M1 (271 nM), M2 (not listed here, from DrugCentral), M3 (186 nM). View Source
- [2] DrugCentral. Papaverine mechanism: PDE inhibitor, calcium channel blocker, not primarily antimuscarinic. View Source
